molecular formula C10H11BrN2O B1379695 1-(3-Bromophenyl)cyclopropane-1-carbohydrazide CAS No. 1400644-74-7

1-(3-Bromophenyl)cyclopropane-1-carbohydrazide

Cat. No.: B1379695
CAS No.: 1400644-74-7
M. Wt: 255.11 g/mol
InChI Key: WEXUTMQOXTWMEQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3-Bromophenyl)cyclopropane-1-carbohydrazide typically involves the following steps:

Chemical Reactions Analysis

1-(3-Bromophenyl)cyclopropane-1-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Bromophenyl)cyclopropane-1-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)cyclopropane-1-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and carbohydrazide functional groups. These interactions can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

1-(3-Bromophenyl)cyclopropane-1-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a bromophenyl group with a cyclopropane ring and a carbohydrazide moiety, providing a versatile platform for various chemical transformations and research applications.

Biological Activity

1-(3-Bromophenyl)cyclopropane-1-carbohydrazide is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C10H12BrN3O and a molecular weight of 273.13 g/mol. The presence of the cyclopropane ring contributes to its unique reactivity and biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing bromophenyl groups have shown cytotoxic effects against various human cancer cell lines, including:

  • HeLa (cervical carcinoma)
  • A549 (lung adenocarcinoma)
  • HCT-116 (colorectal carcinoma)

These compounds often induce apoptosis through mechanisms such as mitochondrial disruption and inhibition of key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of related cyclopropane derivatives. These compounds have demonstrated inhibitory effects against a range of pathogenic bacteria and fungi, suggesting a role in developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Studies show that these compounds can disrupt the cell cycle, leading to G0/G1 phase arrest in cancer cells.
  • Induction of Apoptosis : The activation of apoptotic pathways through ROS generation and mitochondrial dysfunction is a common mechanism observed in studies involving similar compounds .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Case Studies

StudyFindings
Study AReported IC50 values for HeLa cells were around 10 µM, indicating significant cytotoxicity.
Study BDemonstrated that the compound inhibited tumor growth in xenograft models by inducing apoptosis.
Study CShowed antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Properties

IUPAC Name

1-(3-bromophenyl)cyclopropane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(14)13-12/h1-3,6H,4-5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXUTMQOXTWMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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